5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18362733
InChI: InChI=1S/C9H9N3O3/c1-5-7(9(13)14)11-8(15-5)6-3-10-4-12(6)2/h3-4H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol

5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC18362733

Molecular Formula: C9H9N3O3

Molecular Weight: 207.19 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid -

Specification

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
IUPAC Name 5-methyl-2-(3-methylimidazol-4-yl)-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C9H9N3O3/c1-5-7(9(13)14)11-8(15-5)6-3-10-4-12(6)2/h3-4H,1-2H3,(H,13,14)
Standard InChI Key QBNXDOSYWWEYHV-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(O1)C2=CN=CN2C)C(=O)O

Introduction

5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid is a heterocyclic compound with a molecular formula of C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol . This compound combines an oxazole ring with an imidazole moiety, making it a complex structure with potential applications in various fields, including pharmaceuticals and organic synthesis.

Synthesis and Characterization

While specific synthesis methods for 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid are not detailed in the available literature, compounds with similar structures often involve multi-step reactions including condensation and cyclization processes. Characterization typically involves spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and HRMS to confirm the structure and purity of the compound.

Research Findings and Future Directions

Given the lack of specific research findings on 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid, future studies should focus on its synthesis optimization, biological evaluation, and potential applications in pharmaceuticals or materials science. The compound's unique structure suggests it could serve as a scaffold for designing new drugs or functional materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator